molecular formula C14H20N2O2 B13803046 Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- CAS No. 63133-96-0

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-

Cat. No.: B13803046
CAS No.: 63133-96-0
M. Wt: 248.32 g/mol
InChI Key: GKVIDQNXFZSJIB-UHFFFAOYSA-N
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Description

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound’s structure includes a quinoline ring system with various substitutions, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent . For the specific compound , the synthesis might involve the nitration of a pre-formed quinoline derivative followed by alkylation and reduction steps.

Industrial Production Methods

Industrial production of quinoline derivatives typically employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, such as Lewis acids, is becoming more common to promote greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce aminoquinolines .

Scientific Research Applications

Quinoline derivatives, including 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which quinoline derivatives exert their effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, some quinoline derivatives inhibit enzymes involved in DNA replication, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

1-ethyl-2,2,4-trimethyl-7-nitro-3,4-dihydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-5-15-13-8-11(16(17)18)6-7-12(13)10(2)9-14(15,3)4/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVIDQNXFZSJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(CC1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886541
Record name Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63133-96-0
Record name 1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63133-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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